(3-Methyl-4-(trifluoromethyl)phenyl)methanol
Overview
Description
(3-Methyl-4-(trifluoromethyl)phenyl)methanol is an organic compound belonging to the class of alcohols It features a trifluoromethyl group attached to a phenyl ring, which is further substituted with a methyl group and a hydroxymethyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds containing a trifluoromethyl group have been found in more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .
Mode of Action
It works by blocking the reuptake transporter protein, which is located in the presynaptic terminal .
Result of Action
It’s known that trifluoromethyl-containing compounds significantly affect pharmaceutical growth .
Action Environment
The action, efficacy, and stability of (3-Methyl-4-(trifluoromethyl)phenyl)methanol can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a sealed container, in a cool, dry place, ensuring good ventilation . It should be kept separate from oxidizing agents, acids, and food chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-(trifluoromethyl)phenyl)methanol typically involves the trifluoromethylation of a suitable precursor, followed by reduction to introduce the hydroxymethyl group. One common method is the radical trifluoromethylation of a methyl-substituted phenyl compound, followed by reduction using reagents such as lithium aluminum hydride or sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reactive intermediates and ensure safety. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-4-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., Grignard reagents).
Major Products:
Oxidation: (3-Methyl-4-(trifluoromethyl)phenyl)carboxylic acid.
Reduction: (3-Methyl-4-(trifluoromethyl)phenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methyl-4-(trifluoromethyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored as a potential pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability due to the presence of the trifluoromethyl group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased hydrophobicity and thermal stability
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenol
- 3-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzoic acid
Comparison: (3-Methyl-4-(trifluoromethyl)phenyl)methanol is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for hydrogen bonding, which are not present in similar compounds like 4-(trifluoromethyl)phenol or 3-(trifluoromethyl)phenol. Additionally, the methyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules .
Properties
IUPAC Name |
[3-methyl-4-(trifluoromethyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-4-7(5-13)2-3-8(6)9(10,11)12/h2-4,13H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDZWCVNILWFBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260158 | |
Record name | 3-Methyl-4-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401260158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957205-74-2 | |
Record name | 3-Methyl-4-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957205-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-4-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401260158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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